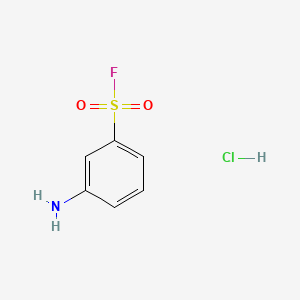

3-aminobenzenesulfonyl fluoride hydrochloride

Beschreibung

BenchChem offers high-quality 3-aminobenzenesulfonyl fluoride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-aminobenzenesulfonyl fluoride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-aminobenzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADZFWRDLKHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063223 | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-48-7 | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilyl fluoride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzenesulphonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-aminobenzenesulfonyl fluoride hydrochloride CAS number 3887-48-7

An In-Depth Technical Guide to 3-Aminobenzenesulfonyl Fluoride Hydrochloride (CAS 3887-48-7): Properties, Applications, and Protocols for the Modern Researcher

Introduction

3-Aminobenzenesulfonyl fluoride hydrochloride, identified by CAS number 3887-48-7, is a versatile bifunctional reagent that has garnered significant interest within the realms of medicinal chemistry, chemical biology, and materials science. As a stable, crystalline solid, it serves as a crucial building block for introducing the aminobenzenesulfonyl fluoride scaffold into more complex molecular architectures.[1] The true value of this compound lies in the distinct and often orthogonal reactivity of its two primary functional groups: a nucleophilic aromatic amine and an electrophilic sulfonyl fluoride.

The sulfonyl fluoride moiety (-SO₂F) is of particular importance. In contrast to its more traditional sulfonyl chloride counterpart, the sulfonyl fluoride group exhibits enhanced stability towards hydrolysis and general aqueous conditions, while retaining sufficient reactivity towards strong nucleophiles.[2][3] This unique balance of stability and reactivity makes it an ideal functional group for applications ranging from the synthesis of sulfonamide libraries to the development of highly specific covalent inhibitors for biological targets.[2][4] This guide provides an in-depth exploration of the compound's properties, synthesis, reactivity, and safe handling, designed for researchers and scientists aiming to leverage its unique chemical attributes in their work.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application. 3-Aminobenzenesulfonyl fluoride hydrochloride is a pink to light brown crystalline powder, a physical characteristic that can be an initial indicator of purity.[1] Its hydrochloride salt form enhances its stability and renders it soluble in water.[5]

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 3887-48-7 | [6][7] |

| Molecular Formula | C₆H₇ClFNO₂S | [1][7] |

| Molecular Weight | 211.64 g/mol | [6][7] |

| Appearance | Pink to light brown crystalline powder/chunks | [1] |

| Melting Point | 200 °C | [1][6] |

| Boiling Point | 301.5 °C at 760 mmHg | [6] |

| Solubility | Soluble in water | [5] |

| EINECS Number | 223-429-7 | [1][6] |

| InChI Key | KTADZFWRDLKHKW-UHFFFAOYSA-N | [6] |

Protocol: Analytical Characterization

Verifying the identity and purity of 3-aminobenzenesulfonyl fluoride hydrochloride is a critical first step before its use in any application. The following protocol outlines standard analytical techniques for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides unambiguous structural confirmation by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

-

Procedure:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Features: Look for distinct aromatic proton signals in the range of 7-8 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The amine protons may appear as a broad singlet.

-

Expected ¹³C NMR Features: Expect six aromatic carbon signals, with the carbons attached to the amino and sulfonyl fluoride groups exhibiting characteristic chemical shifts.

-

Expected ¹⁹F NMR Features: A single resonance is expected, with a chemical shift typical for aryl sulfonyl fluorides.[8] This is a key diagnostic peak for confirming the presence of the S-F bond.

-

2. Mass Spectrometry (MS):

-

Rationale: MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analyze using an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the protonated free base [C₆H₆FNO₂S + H]⁺ at m/z ≈ 176.02.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is essential for assessing the purity of the compound.

-

Procedure:

-

Develop a reverse-phase HPLC method (e.g., using a C18 column).

-

Use a mobile phase gradient of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Expected Result: A pure sample should exhibit a single major peak. The peak area percentage can be used to quantify purity.

-

Part 2: Synthesis and Purification

While 3-aminobenzenesulfonyl fluoride hydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies. The most common synthetic routes involve the conversion of a more readily available starting material, such as 3-aminobenzenesulfonic acid or a related sulfonyl chloride.[3]

Conceptual Synthetic Workflow

A plausible and widely applicable method for synthesizing aryl sulfonyl fluorides is through halogen exchange of the corresponding aryl sulfonyl chloride.[3] This process is generally efficient and utilizes readily available fluorinating agents.

Caption: General synthetic logic for 3-aminobenzenesulfonyl fluoride hydrochloride.

Protocol: Illustrative Synthesis from 3-Nitrobenzenesulfonyl Chloride

This protocol describes a representative three-step synthesis. CAUTION: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Halogen Exchange Fluorination

-

Rationale: Conversion of the sulfonyl chloride to the more stable sulfonyl fluoride. Potassium bifluoride (KHF₂) is an effective and common fluorinating agent for this transformation.[3]

-

Procedure:

-

To a stirred suspension of 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetonitrile, add potassium bifluoride (KHF₂, ~2-3 eq).

-

Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude 3-nitrobenzenesulfonyl fluoride can be purified by recrystallization or silica gel chromatography.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to the primary amine. A common method is using tin(II) chloride in the presence of hydrochloric acid, which is effective and proceeds under relatively mild conditions.

-

Procedure:

-

Dissolve the 3-nitrobenzenesulfonyl fluoride (1.0 eq) from the previous step in ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC or LC-MS).

-

Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-aminobenzenesulfonyl fluoride.

-

Step 3: Hydrochloride Salt Formation and Purification

-

Rationale: Forming the hydrochloride salt increases the compound's stability and often facilitates purification by crystallization.

-

Procedure:

-

Dissolve the crude 3-aminobenzenesulfonyl fluoride in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove residual solvent and impurities.

-

Dry the final product, 3-aminobenzenesulfonyl fluoride hydrochloride, under vacuum. Purity should be confirmed using the analytical methods described in Part 1.

-

Part 3: Chemical Reactivity and Applications in Drug Discovery

The utility of 3-aminobenzenesulfonyl fluoride hydrochloride stems from its dual reactivity, enabling its use as both a nucleophilic building block (via the amine) and an electrophilic probe (via the sulfonyl fluoride).

Application 1: Synthesis of Sulfonamide Derivatives

The sulfonyl fluoride group serves as an excellent electrophile for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. Its enhanced stability compared to sulfonyl chlorides allows for cleaner reactions and broader substrate scope, including reactions with sensitive amines where a protecting-group-free strategy is desirable.[2]

Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve 3-aminobenzenesulfonyl fluoride hydrochloride (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq), to neutralize the hydrochloride salt and scavenge the HF produced during the reaction.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting sulfonamide product by silica gel chromatography or recrystallization.

Application 2: Development of Covalent Inhibitors

A cutting-edge application of sulfonyl fluorides is in the design of covalent inhibitors for therapeutic targets. The sulfonyl fluoride acts as a "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues—such as serine, threonine, tyrosine, or lysine—in a protein's binding site.[4] This irreversible inhibition can lead to prolonged duration of action and increased potency. The strategy is analogous to the well-documented use of the related compound AEBSF as a serine protease inhibitor.[9]

Caption: Covalent modification of a serine residue by a sulfonyl fluoride.

This reactivity is central to the field of chemical biology for creating activity-based probes to identify and characterize enzymes. For drug developers, incorporating the 3-aminobenzenesulfonyl fluoride scaffold allows for the synthesis of targeted covalent inhibitors where the "amino" group can be further functionalized to achieve binding affinity and selectivity for the protein of interest.

Part 4: Safety, Handling, and Storage

Due to its corrosive nature and reactivity, particularly with water, proper safety and handling procedures are paramount when working with 3-aminobenzenesulfonyl fluoride hydrochloride.[5][10]

Hazard Assessment and Safe Handling

| Hazard | GHS Code | Precautionary Statement | Reference |

| Corrosive | H314 | Causes severe skin burns and eye damage. | [11] |

| Harmful if Swallowed | H302 | Harmful if swallowed. | |

| Moisture Sensitive | - | Reacts with water to produce toxic and corrosive hydrogen fluoride. | [10] |

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Handling Solid: Avoid creating dust when weighing or transferring the material. Use a spatula and handle gently. Ensure all equipment is dry before use.[10]

-

Incompatible Materials: Keep away from water, strong bases, and strong oxidizing agents.[5]

Protocol: Spill and Emergency Procedures

-

Spill:

-

Evacuate the area.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[10]

-

Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Burns from fluoride exposure may be delayed.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]

-

Storage Guidelines Store 3-aminobenzenesulfonyl fluoride hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage in a refrigerator at 2-8 °C is recommended.[1][7] The storage area should be free from water and incompatible substances.

Conclusion

3-Aminobenzenesulfonyl fluoride hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and chemical biology. Its unique combination of a stable yet reactive sulfonyl fluoride electrophile and a versatile amine nucleophile provides a powerful platform for constructing novel sulfonamides and highly targeted covalent inhibitors. By understanding its properties, mastering its handling, and creatively applying its reactivity, researchers can unlock its full potential to develop next-generation therapeutics and biological probes.

References

-

Alfa Chemistry. 3-Aminobenzenesulfonyl fluoride hydrochloride.

-

Sigma-Aldrich. 3-Aminobenzenesulfonyl fluoride hydrochloride AldrichCPR.

-

ChemScene. 3-Aminobenzenesulfonyl fluoride hydrochloride.

-

ChemicalBook. 3-AMINOBENZENESULFONYL FLUORIDE HYDROCHLORIDE CAS#: 3887-48-7.

-

Acros Organics. Material Safety Data Sheet: 3-Aminobenzenesulfonyl fluoride hydrochloride, 98%.

-

Sigma-Aldrich. Safety Data Sheet: 4-(2-aminoethyl)benzenesulfo nyl fluoride hydrochloride.

-

The Royal Society of Chemistry. Supporting Information for a related publication.

-

Honeywell. Material Safety Data Sheet: 100:1 BOE.

-

MP Biomedicals. Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride.

-

Mol-Instincts Chemical Database. 3-Aminobenzenesulfonyl fluoride hydrochloride.

-

Fisher Scientific. Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonylfluoride.

-

Wikipedia. AEBSF.

-

Enamine. Aminosulfonyl fluorides for drug design.

-

Benchchem. 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride.

-

Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.

-

MDPI. Synthetic Routes to Arylsulfonyl Fluorides.

-

Sigma-Aldrich. 3-aminobenzene-1-sulfonyl fluoride hydrochloride.

-

Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

ATSDR. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine.

-

PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides.

-

PubMed. Evaluation of analytical methods for fluorine in biological and related materials.

-

ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

-

PubMed. Applications of fluorine-containing amino acids for drug design.

-

PubMed. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.

-

CDC NIOSH. NMAM 6012: Sulfuryl Fluoride.

-

Enamine. Sulfonyl Fluorides.

Sources

- 1. 3-AMINOBENZENESULFONYL FLUORIDE HYDROCHLORIDE CAS#: 3887-48-7 [amp.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonyl Fluorides - Enamine [enamine.net]

- 5. 3-Aminobenzenesulfonyl fluoride hydrochloride|3-Aminobenzenesulfonyl fluoride hydrochloride|3887-48-7|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. AEBSF - Wikipedia [en.wikipedia.org]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. mpbio.com [mpbio.com]

Molecular weight of 3-aminobenzenesulfonyl fluoride hydrochloride

An In-Depth Technical Guide to 3-Aminobenzenesulfonyl Fluoride Hydrochloride for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-aminobenzenesulfonyl fluoride hydrochloride, a key reagent for professionals in research, chemical biology, and drug development. We will move beyond basic data to explore the compound's strategic importance, focusing on the reactivity of its sulfonyl fluoride moiety and its applications in modern covalent ligand discovery.

Core Compound Identification and Physicochemical Profile

3-Aminobenzenesulfonyl fluoride hydrochloride is an aromatic organic compound distinguished by the presence of a sulfonyl fluoride functional group. This group is not merely a structural component; it is a reactive "warhead" that has gained significant traction in the field of chemical biology for its ability to form stable covalent bonds with specific amino acid residues in proteins. Its hydrochloride salt form enhances stability and solubility for laboratory use.

A comprehensive summary of its key quantitative properties is presented below for ease of reference.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 211.64 g/mol | [1][2] |

| Molecular Formula | C₆H₇ClFNO₂S | [1][2] |

| CAS Number | 3887-48-7 | [1][2][3] |

| IUPAC Name | 3-aminobenzenesulfonyl fluoride hydrochloride | [2] |

| Synonyms | Metanilyl fluoride hydrochloride, m-aminobenzenesulphonyl fluoride hydrochloride | [2][3] |

| Appearance | Solid | |

| Melting Point | 200 °C | [2] |

| Boiling Point | 301.5 °C at 760 mmHg | [2] |

| Flash Point | 136.2 °C | [2] |

| EC Number | 223-429-7 | [2] |

The Sulfonyl Fluoride: A Versatile Covalent Warhead

The primary driver for the use of 3-aminobenzenesulfonyl fluoride hydrochloride in advanced research is the unique reactivity of the sulfonyl fluoride (-SO₂F) group. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction.[4] Unlike more traditional covalent modifiers that exclusively target cysteine, sulfonyl fluorides have the remarkable ability to react with a broader range of nucleophilic amino acid residues.

Mechanism of Action: The sulfur atom in the sulfonyl fluoride group is highly electrophilic. It readily undergoes nucleophilic attack by the side chains of certain amino acids, resulting in the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester linkage. This reaction is particularly effective for targeting residues such as tyrosine and histidine, expanding the scope of covalent drug discovery beyond the often-limited availability of cysteine residues in protein binding pockets.[4][5]

The ability to target these alternative residues is a significant advantage. It allows researchers to design covalent inhibitors for proteins that were previously considered "undruggable" by covalent means due to the absence of a suitably located cysteine.[5]

Caption: Covalent modification via Sulfonyl Fluoride Exchange (SuFEx).

Synthesis and Laboratory Protocols

While 3-aminobenzenesulfonyl fluoride hydrochloride is commercially available, understanding its synthesis provides valuable context. Aryl sulfonyl fluorides are generally synthesized from corresponding sulfonic acids or their salts. The following is a generalized, illustrative protocol based on established methodologies.[6]

Experimental Protocol: General Synthesis of an Aryl Sulfonyl Fluoride

This protocol is for informational purposes and should be adapted and optimized by a qualified chemist.

-

Activation of Sulfonic Acid/Sulfonate:

-

To an oven-dried reaction vessel, add the starting material (e.g., sodium 3-aminobenzenesulfonate, 1.0 eq.), cyanuric chloride (1.1 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%), and an anhydrous solvent like acetonitrile.

-

Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by TLC or HPLC. This step converts the sulfonate into a more reactive intermediate.

-

-

Fluorination:

-

Cool the reaction mixture to room temperature.

-

Add a fluorinating agent, such as potassium bifluoride (KHF₂, 3.0-5.0 eq.), along with a co-solvent like acetone.

-

Continue stirring at room temperature for an additional 12 hours. The fluoride ions will displace the activated group, forming the desired sulfonyl fluoride.

-

-

Work-up and Purification:

-

Quench the reaction by diluting with water.

-

Perform an extraction using an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure aryl sulfonyl fluoride.

-

Safety, Handling, and Storage: A Self-Validating System

The trustworthiness of any experimental result begins with the proper handling of reagents. 3-Aminobenzenesulfonyl fluoride hydrochloride is a corrosive substance that requires strict adherence to safety protocols.[3][7][8] Furthermore, it is moisture-sensitive and can react with water to produce toxic and corrosive hydrogen fluoride gas.[3][8]

Mandatory Handling Workflow

A self-validating workflow ensures safety at every step. Before proceeding, confirm that each condition in the preceding step has been met.

Caption: A self-validating workflow for handling corrosive reagents.

Key Handling and Storage Requirements:

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate gloves.[7][8]

-

Ventilation: Handle exclusively within a certified chemical fume hood to avoid inhalation of dust.[8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water.[3][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemicals (2-8°C).[1][3]

Strategic Application in Drug Discovery

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[9] 3-Aminobenzenesulfonyl fluoride hydrochloride serves a dual purpose in this context. Firstly, it introduces the beneficial properties of fluorine. Secondly, its reactive sulfonyl fluoride group allows it to be used as a reactive fragment in screening campaigns to identify novel binding sites and develop covalent therapeutics.

This compound and its derivatives are ideal candidates for fragment-based ligand discovery (FBLD). A library of such reactive fragments can be screened against a protein target, and hits can be identified via mass spectrometry, which detects the covalent modification of the protein.[5]

Caption: Role of reactive fragments in the drug discovery pipeline.

Conclusion

3-Aminobenzenesulfonyl fluoride hydrochloride is far more than a simple chemical with a defined molecular weight. It represents a sophisticated tool for modern chemical biology and drug discovery. Its value is derived from the unique and versatile reactivity of the sulfonyl fluoride group, which enables the formation of covalent bonds with non-traditional amino acid targets. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to probe protein function and develop novel, targeted covalent therapeutics.

References

-

CAS Common Chemistry. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]

-

Kelly, M. J., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society. Available at: [Link]

- Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET for 3-Aminobenzenesulfonyl fluoride hydrochloride, 98%.

- Sharpless, K. B., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.

- Montedison S. p. A. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Google Patents.

- Wang, Z., et al. (2016). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Green Chemistry. The Royal Society of Chemistry.

- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.

-

Steinbach, J., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. scribd.com [scribd.com]

- 5. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminobenzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of 3-aminobenzenesulfonyl fluoride, a key building block in medicinal chemistry and chemical biology. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data interpretation. We will explore efficient synthetic routes, delve into the nuances of spectroscopic characterization, and provide essential safety and handling protocols. The aim is to equip the reader with the practical knowledge and theoretical understanding necessary for the successful utilization of this versatile compound.

Introduction: The Significance of 3-Aminobenzenesulfonyl Fluoride in Modern Drug Discovery

Arylsulfonyl fluorides have emerged as a privileged class of electrophiles in drug discovery and chemical biology.[1] Their unique reactivity profile, balancing stability with a capacity for covalent modification of biological targets, makes them highly valuable tools.[2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for more controlled and specific interactions with nucleophilic residues in proteins, such as serine, threonine, and lysine.[1][2]

Within this class, 3-aminobenzenesulfonyl fluoride is a particularly important scaffold. The presence of the amino group at the meta position provides a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries for screening and optimization. This strategic placement of the amino and sulfonyl fluoride moieties allows for the exploration of structure-activity relationships in drug design, making it a cornerstone for the development of novel therapeutics, including protease inhibitors and covalent protein modifiers.[1][3] The incorporation of fluorine also offers potential benefits in modulating the pharmacokinetic properties of drug candidates.[4]

This guide will provide a detailed exploration of the synthesis and characterization of this pivotal molecule, empowering researchers to confidently incorporate it into their discovery workflows.

Synthetic Methodologies for 3-Aminobenzenesulfonyl Fluoride

The synthesis of arylsulfonyl fluorides can be approached through several pathways.[1] The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below, we detail a robust and commonly employed method starting from the corresponding sulfonyl chloride.

Halogen Exchange from 3-Aminobenzenesulfonyl Chloride

The most direct and widely used method for the preparation of 3-aminobenzenesulfonyl fluoride is the nucleophilic substitution of the chloride in 3-aminobenzenesulfonyl chloride with a fluoride source. This reaction is typically carried out using an alkali metal fluoride in a suitable solvent.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 3-aminobenzenesulfonyl fluoride via halogen exchange.

Experimental Protocol:

-

Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzenesulfonyl chloride hydrochloride (10.0 g, 1 equivalent).

-

Solvent and Fluoride Source: Add anhydrous potassium fluoride (2 equivalents) and acetonitrile (100 mL).

-

Reaction: The reaction mixture is heated to reflux (approximately 82 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solid potassium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-aminobenzenesulfonyl fluoride.

Causality Behind Experimental Choices:

-

Choice of Fluoride Source: Potassium fluoride is a cost-effective and readily available fluoride source. The use of spray-dried potassium fluoride is often recommended to increase its surface area and reactivity.

-

Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting material and facilitates the nucleophilic substitution reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

-

Anhydrous Conditions: While sulfonyl fluorides are more stable to hydrolysis than their chloride counterparts, it is good practice to use anhydrous solvents and reagents to minimize the formation of the corresponding sulfonic acid as a byproduct.

Alternative Synthetic Routes

Characterization of 3-Aminobenzenesulfonyl Fluoride

Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-aminobenzenesulfonyl fluoride. A combination of spectroscopic techniques is employed for this purpose.

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of 3-aminobenzenesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-aminobenzenesulfonyl fluoride.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amino protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The amino protons will typically appear as a broad singlet around δ 4.0-5.0 ppm, and its chemical shift can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons. The carbon atom attached to the sulfonyl fluoride group will be found further downfield.

-

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence of the sulfonyl fluoride moiety.[7][8] It provides a direct observation of the fluorine nucleus. For 3-aminobenzenesulfonyl fluoride, a singlet is expected in the ¹⁹F NMR spectrum, typically in the range of δ +60 to +70 ppm (relative to a standard like CFCl₃).[5] The precise chemical shift is sensitive to the electronic environment.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. For 3-aminobenzenesulfonyl fluoride (C₆H₆FNO₂S), the expected exact mass is approximately 175.01 g/mol .[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands to look for in the IR spectrum of 3-aminobenzenesulfonyl fluoride include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

S=O stretching: Strong, characteristic bands for the sulfonyl group, typically around 1370-1400 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).

-

S-F stretching: A strong absorption band in the range of 750-850 cm⁻¹.

Summary of Expected Characterization Data:

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.8-7.5 ppm; Amino protons: 4.0-5.0 ppm |

| ¹⁹F NMR | Chemical Shift (δ) | +60 to +70 ppm (singlet) |

| Mass Spec. | [M+H]⁺ | ~176.0176 m/z |

| IR Spec. | Wavenumber (cm⁻¹) | N-H: 3300-3500; S=O: 1170-1400; S-F: 750-850 |

Safety and Handling

3-Aminobenzenesulfonyl fluoride and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.[10][11]

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed or inhaled.[12] It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.[10][11][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[14]

Conclusion

3-Aminobenzenesulfonyl fluoride is a valuable and versatile building block in contemporary chemical research, particularly in the realm of drug discovery. Its synthesis via halogen exchange from the corresponding sulfonyl chloride is a reliable and scalable method. Thorough characterization using a suite of spectroscopic techniques, with a particular emphasis on ¹⁹F NMR, is imperative to ensure the identity and purity of the material. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize, characterize, and utilize 3-aminobenzenesulfonyl fluoride in their scientific endeavors. Adherence to strict safety protocols is paramount when working with this and related compounds.

References

-

Benzenesulfonyl fluoride | C6H5FO2S | CID 67779 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Tlemsani, R., & de la Torre, A. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 12(8), 830. [Link]

-

Qin, H., & Sun, B. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic & Biomolecular Chemistry, 18(34), 6649–6652. [Link]

- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (1983). Google Patents.

-

Li, Y., Zhu, L., & Chen, J. (2022). The applications and synthetic methods of β-amino sulfonyl fluorides. Tetrahedron Letters, 106, 154033. [Link]

-

Boddy, C. N. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(84), 11781–11784. [Link]

-

Hiraishi, N., et al. (2022). Solid-state NMR spectroscopy measurement of fluoride reaction by bovine enamel and dentin treated with silver diammine fluoride. Dental Materials, 38(6), 946–953. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology, 179–195. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Yesinowski, J. P. (1991). 19F MAS-NMR and solution chemical characterization of the reactions of fluoride with hydroxyapatite and powdered enamel. Journal of Dental Research, 70(9), 1288–1296. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

-

Jiang, Y., Alharbi, N. S., Sun, B., & Qin, H.-L. (2022). Representative sulfonyl fluoride-containing molecules with significant biological values. Journal of Molecular Structure, 1264, 133271. [Link]

-

Zaderko, A. N., Mussabek, G., Diyuk, V. E., & Lisnyak, V. V. (2025). 13C/19F high-resolution solid-state NMR studies on layered carbon-fluorine compounds. Diamond and Related Materials, 152, 110945. [Link]

-

Schönbichler, S. A., et al. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2016, 8395679. [Link]

-

Goud, E. D., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. [Link]

-

3-aminobenzenesulfonyl fluoride (C6H6FNO2S). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. rsc.org [rsc.org]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-state NMR spectroscopy measurement of fluoride reaction by bovine enamel and dentin treated with silver diammine fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biophysics.org [biophysics.org]

- 9. PubChemLite - 3-aminobenzenesulfonyl fluoride (C6H6FNO2S) [pubchemlite.lcsb.uni.lu]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Benzenesulfonyl fluoride | C6H5FO2S | CID 67779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Aminobenzenesulfonyl Fluoride Hydrochloride (3-ABSF-HCl)

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of 3-aminobenzenesulfonyl fluoride hydrochloride (3-ABSF-HCl), a member of the sulfonyl fluoride class of irreversible serine protease inhibitors. It details the core chemical reaction, explores target specificity, and presents field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. While this guide focuses on the meta-isomer (3-ABSF), it draws upon mechanistic principles established for the more commonly used para-isomer, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), due to their shared reactive moiety.

Introduction to 3-Aminobenzenesulfonyl Fluoride Hydrochloride (3-ABSF-HCl)

Chemical Properties and Structure

3-Aminobenzenesulfonyl fluoride hydrochloride is a chemical compound with the formula C₆H₇ClFNO₂S.[1] It belongs to the class of aromatic sulfonyl fluorides. The key features of its structure are the benzene ring, an amino group (at position 3), and the highly reactive sulfonyl fluoride (-SO₂F) functional group. This sulfonyl fluoride moiety is the "warhead" responsible for its inhibitory activity.[2]

-

Molecular Weight: 211.64 g/mol [1]

-

Synonyms: Metanilyl fluoride hydrochloride, m-aminobenzenesulphonyl fluoride hydrochloride[4]

Significance in Research and Drug Development

Sulfonyl fluorides, such as 3-ABSF-HCl and its better-known isomer AEBSF (Pefabloc SC), are widely used as broad-spectrum inhibitors of serine proteases.[5][6] These enzymes play critical roles in numerous physiological and pathological processes, including blood coagulation, digestion, inflammation, and viral entry.[7][8][9] The ability of sulfonyl fluorides to irreversibly inactivate these enzymes makes them invaluable tools for:

-

Preventing proteolytic degradation of proteins during purification and analysis.[10]

-

Studying the biological function of specific serine proteases.

-

Serving as a scaffold for the development of targeted therapeutic agents.[11]

Compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), compounds like AEBSF (and by extension, 3-ABSF) offer significant advantages, including greater stability in aqueous solutions and lower toxicity, making them more suitable for a wider range of applications, including cell culture.[10][12][13]

Core Mechanism of Action: Covalent Inhibition of Serine Proteases

The Serine Protease Superfamily: A Primer

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue within their active site.[14] This serine is part of a catalytic triad, typically consisting of serine, histidine, and aspartate. In the normal catalytic cycle, the serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of a substrate's peptide bond to cleave it.

The Sulfonylation Reaction: An Irreversible Covalent Bond

The inhibitory power of 3-ABSF-HCl lies in its ability to hijack this catalytic mechanism. The sulfonyl fluoride group is a potent electrophile that serves as an irresistible target for the nucleophilic active site serine.

-

Binding: The inhibitor binds to the active site of the serine protease, positioning the sulfonyl fluoride group in proximity to the catalytic triad.

-

Nucleophilic Attack: The hydroxyl group of the active site serine residue attacks the electron-deficient sulfur atom of the sulfonyl fluoride.[15]

-

Covalent Bond Formation: This attack leads to the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme ester bond.[10][16]

-

Irreversible Inactivation: The resulting sulfonylated enzyme is catalytically inactive.[6] Because the bond is covalent and highly stable, the inhibition is considered irreversible.[15][17]

The following diagram illustrates the key step of the mechanism: the nucleophilic attack by the active site serine on the sulfonyl fluoride warhead.

Caption: Covalent modification of a serine protease by a sulfonyl fluoride.

Specificity and Selectivity Profile

While considered broad-spectrum, the specificity of sulfonyl fluorides is not absolute. The aromatic ring and its substituents (the aminobenzoyl portion of 3-ABSF) influence binding affinity for the substrate-binding pockets of different proteases.[2] For instance, AEBSF is known to inhibit trypsin, chymotrypsin, thrombin, plasmin, and kallikrein.[5][15]

It is important to note that at high concentrations or with prolonged exposure, sulfonyl fluorides can react with other nucleophilic residues like tyrosine, lysine, and histidine, leading to off-target effects.[15][18] This is a critical consideration in proteomics experiments where such modifications could be confounding.[19]

| Inhibitor | Key Characteristics | Typical Working Conc. |

| AEBSF / 3-ABSF | Water-soluble, stable in aqueous solution at acidic/neutral pH, lower toxicity.[5][10][12] | 0.1 - 1.0 mM[15] |

| PMSF | Poorly soluble in water (requires organic solvent), unstable in aqueous solutions (hydrolyzes rapidly), more toxic.[12] | 0.1 - 1.0 mM |

| DFP | Highly toxic organophosphate, often used as a positive control. | Varies |

| Table 1: Comparison of Common Irreversible Serine Protease Inhibitors. |

Experimental Protocols for Elucidating the Mechanism of Action

To validate the mechanism of action of an inhibitor like 3-ABSF-HCl, a multi-faceted approach is required, moving from basic biochemical confirmation to complex cellular systems.

Protocol 1: In Vitro Enzyme Inhibition Assay

3.1.1 Objective: To determine the potency of 3-ABSF-HCl against a target serine protease (e.g., trypsin) by measuring the concentration required to inhibit 50% of its activity (IC50).

3.1.2 Materials and Reagents:

-

Target Serine Protease (e.g., Trypsin)

-

3-ABSF-HCl

-

Assay Buffer (e.g., PBS, pH 7.4)[20]

-

Chromogenic or Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-NHMec for trypsin)[20]

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

3.1.3 Step-by-Step Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of 3-ABSF-HCl in assay buffer.

-

Pre-incubation: In a 96-well plate, add the target enzyme and varying concentrations of the inhibitor (or vehicle control). Allow to pre-incubate for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the covalent reaction.[20][21]

-

Initiate Reaction: Add the specific substrate to all wells to start the enzymatic reaction.

-

Measure Activity: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.

-

Controls: Include controls with no enzyme, no inhibitor (100% activity), and no substrate.

3.1.4 Data Analysis and Interpretation: Calculate the percentage of enzyme inhibition for each concentration of 3-ABSF-HCl relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. A potent irreversible inhibitor will show a low IC50.

3.1.5 Workflow Diagram:

Caption: Workflow for an in vitro protease inhibition assay.

Protocol 2: Mass Spectrometry-Based Target Identification

3.2.1 Objective: To unequivocally confirm the covalent modification of the target protein by 3-ABSF-HCl and identify the specific amino acid residue that has been modified.

3.2.2 Principle of the Method: High-resolution mass spectrometry (HRMS) can detect the precise mass of a protein or its constituent peptides.[22] A covalent modification adds the mass of the inhibitor to the protein, and this mass shift can be precisely identified.[23]

3.2.3 Detailed Experimental Workflow:

-

Incubation: Incubate the target protein with an excess of 3-ABSF-HCl (and a vehicle control in parallel).

-

Removal of Excess Inhibitor: Remove unbound inhibitor using a desalting column or dialysis.

-

Intact Mass Analysis (Optional): Analyze the intact protein using LC-MS. A mass increase corresponding to the addition of the aminobenzenesulfonyl group will confirm covalent binding.[22][24]

-

Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a protease that is not the target (e.g., trypsin, if the target is chymotrypsin).

-

LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[23]

-

Database Searching: Search the MS/MS data against the protein's sequence, specifying a variable modification on serine (and other potential nucleophilic residues) corresponding to the mass of the aminobenzenesulfonyl adduct.[23]

3.2.4 Data Analysis: The search software will identify the peptide containing the modification and pinpoint the exact modified residue based on the fragmentation pattern in the MS/MS spectrum.

3.2.5 Workflow Diagram:

Caption: Workflow for mass spectrometry-based covalent adduct identification.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

3.3.1 Objective: To verify that 3-ABSF-HCl engages and stabilizes its target protein inside intact cells, confirming cell permeability and target interaction in a physiological context.

3.3.2 Theoretical Basis: The binding of a ligand (like 3-ABSF-HCl) to its target protein typically increases the protein's thermal stability.[25][26] When cells are heated, proteins unfold and aggregate. A stabilized protein will remain soluble at higher temperatures compared to its unbound state.[27][28]

3.3.3 Step-by-Step Protocol:

-

Cell Treatment: Treat cultured cells with 3-ABSF-HCl or a vehicle control for a defined period.

-

Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells using a method that preserves soluble proteins (e.g., freeze-thaw cycles).

-

Separation: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.

-

Quantification: Collect the supernatant and quantify the amount of soluble target protein at each temperature point using a method like Western Blot or ELISA.

-

Data Plotting: Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples.

3.3.4 Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating that the protein is stabilized and remains soluble at higher temperatures.[25][28]

3.3.5 Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Known Biological Targets and Downstream Cellular Consequences

As a broad-spectrum serine protease inhibitor, 3-ABSF-HCl, like AEBSF, is expected to target multiple enzymes.

Primary Targets: Thrombin, Trypsin, and other Serine Proteases

The primary targets are well-characterized serine proteases. Key examples include:

-

Thrombin and Plasmin: Key enzymes in the blood coagulation and fibrinolysis cascades. Inhibition can have anticoagulant effects.[5][15]

-

Trypsin and Chymotrypsin: Digestive enzymes crucial for protein breakdown.[5][15]

-

Kallikreins: Involved in inflammation and blood pressure regulation.[5]

Effects on Coagulation Cascades

By inhibiting thrombin, 3-ABSF-HCl can interfere with the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This makes it a useful tool for preventing sample coagulation in vitro.

Implications in Cellular Processes

Studies using the related compound AEBSF have shown it can interfere with complex cellular processes. For instance, it has been shown to inhibit embryo implantation in rats, possibly by interfering with the extracellular matrix remodeling process.[29] It has also been used to study allergic inflammation, highlighting the role of serine proteases in immune responses.[7]

Potential Off-Target Effects and Considerations

A notable off-target effect of AEBSF is the inhibition of NADPH oxidase, an enzyme complex involved in producing reactive oxygen species (ROS).[5] This highlights the importance of using appropriate controls to distinguish between effects due to serine protease inhibition and other potential mechanisms.

Summary and Future Directions

5.1 Key Mechanistic Insights 3-Aminobenzenesulfonyl fluoride hydrochloride is an irreversible inhibitor that acts by covalently modifying the active site serine of serine proteases. Its mechanism is well-understood and can be robustly validated through a combination of in vitro enzymatic assays, mass spectrometry, and cellular target engagement studies. Its superior stability and lower toxicity compared to inhibitors like PMSF make its isomer AEBSF a preferred tool in many modern biological laboratories.

5.2 Emerging Applications and Areas for Further Research The sulfonyl fluoride "warhead" continues to be a valuable moiety in chemical biology and drug discovery.[2] Future research may focus on:

-

Developing more selective inhibitors: By modifying the aromatic scaffold of 3-ABSF, it may be possible to design probes and drug candidates with higher selectivity for a single serine protease, thereby reducing off-target effects.

-

Activity-Based Protein Profiling (ABPP): Attaching a reporter tag (like an alkyne for click chemistry) to a sulfonyl fluoride scaffold allows for the identification and quantification of active serine proteases in complex biological samples.[30]

-

Therapeutic Development: The role of serine proteases in diseases like cancer, thrombosis, and viral infections makes inhibitors based on this mechanism attractive candidates for therapeutic development.[7][9]

References

- Barroca-Ferreira, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.

- Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.

- Barroca-Ferreira, J., et al. (2019).

- Wikipedia contributors. (n.d.). AEBSF. Wikipedia.

- Leytus, S. P., et al. (1983). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors. PubMed.

- Kelly, J. S., & Jones, A. M. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.

- Konings, P. N. M. (2014). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Nebraska - Lincoln.

- Cayman Chemical. (n.d.). AEBSF (hydrochloride) (Pefabloc SC, CAS Number: 30827-99-7). Cayman Chemical.

- BenchChem. (2025).

- Kam, C. M., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

- CF Plus Chemicals. (n.d.). AEBSF HCl Protease Inhibitor. CF Plus Chemicals.

- Sigma-Aldrich. (n.d.). Pefabloc® SC. Sigma-Aldrich.

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

- Sastry, S. S., & Shaghasi, T. (2020). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).

- MP Biomedicals. (n.d.). AEBSF Hydrochloride. MP Biomedicals.

- Jones, A. M., & Kelly, J. S. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform.

- ResearchGate. (n.d.). Experimental conditions for serine protease inhibition assays.

- Almqvist, H., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Scientific Reports.

- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.

- GoldBio. (n.d.). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. GoldBio.

- BenchChem. (2025). A Head-to-Head Comparison: AEBSF and Other Serine Protease Inhibitors. BenchChem.

- Ueberham, E., et al. (2018). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials.

- Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio.

- Poreba, M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.

- Sigma-Aldrich. (2004). The Protease Inhibitor 4-(2-Aminoethyl) Benzenesulfonyl Fluoride Covalently Modifies Human Plasma Proteins and Changes. Sigma-Aldrich.

- Fisher Scientific. (n.d.). Protease inhibitors. Fisher Scientific.

- Abcam. (n.d.). Protease inhibitor cocktails. Abcam.

- GenDEPOT. (n.d.). AEBSF. GenDEPOT.

- Lee, H. S., et al. (2016). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research.

- BenchChem. (n.d.). 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride. BenchChem.

- Zhu, C., et al. (2011). Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. Contraception.

- Strelow, J. M., et al. (2022). Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation.

- de la Torre, P., & Agard, D. A. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.

- Liu, H., et al. (2021).

- Sigma-Aldrich. (n.d.). 3-Aminobenzenesulfonyl fluoride hydrochloride AldrichCPR. Sigma-Aldrich.

- ChemScene. (n.d.). 3-Aminobenzenesulfonyl fluoride hydrochloride. ChemScene.

- Alfa Chemistry. (n.d.). CAS 3887-48-7 3-Aminobenzenesulfonyl fluoride hydrochloride. Alfa Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. 3-Aminobenzenesulfonyl fluoride hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mpbio.com [mpbio.com]

- 11. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. AEBSF - Wikipedia [en.wikipedia.org]

- 16. Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]

- 18. 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride | Benchchem [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 21. Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. emerypharma.com [emerypharma.com]

- 23. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 25. annualreviews.org [annualreviews.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sulfonyl fluoride analogues as activity-based probes for serine proteases. — Oxford Neuroscience [neuroscience.ox.ac.uk]

An In-depth Technical Guide to the Safe Handling and Application of 3-aminobenzenesulfonyl fluoride hydrochloride

Abstract

This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for 3-aminobenzenesulfonyl fluoride hydrochloride (CAS No: 3887-48-7). Intended for researchers, chemists, and professionals in the field of drug discovery and chemical biology, this document synthesizes critical safety information with practical, field-proven insights. It details necessary engineering controls, personal protective equipment (PPE), emergency response protocols, and a representative experimental workflow. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.

Introduction: A Privileged Reagent in Modern Drug Discovery

3-Aminobenzenesulfonyl fluoride hydrochloride is a key building block in medicinal chemistry. As a member of the sulfonyl fluoride class of compounds, it has gained significant traction for its unique combination of stability and reactivity.[1][2] Unlike their more reactive sulfonyl chloride cousins, sulfonyl fluorides exhibit greater stability to hydrolysis and reduction while maintaining potent, selective reactivity towards nucleophilic residues on proteins.[3][4] This "tunable" reactivity makes them privileged "warheads" for covalent inhibitors and versatile reagents for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for connecting molecules in drug development.[4][5]

However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its hazards. This guide is structured to provide the necessary technical knowledge to handle 3-aminobenzenesulfonyl fluoride hydrochloride safely and effectively, ensuring that its potential as a research tool can be fully realized without compromising personnel or environmental safety.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is understanding the intrinsic properties and hazards of the substance.

Chemical and Physical Properties

The key properties of 3-aminobenzenesulfonyl fluoride hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3887-48-7 | [6][7] |

| Molecular Formula | C₆H₇ClFNO₂S | [7] |

| Molecular Weight | 211.64 g/mol | [7] |

| Appearance | Pink to light brown crystalline powder/chunks | [8] |

| Melting Point | 200°C | [4][8] |

| Boiling Point | 301.5°C at 760 mmHg | [4] |

| Synonyms | Metanilyl fluoride hydrochloride, m-Aminobenzenesulfonyl fluoride hydrochloride | [4][6][8] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary dangers are its corrosive nature and its violent reaction with water.[6]

-

GHS Classification:

-

Signal Word: Danger [9]

-

Primary Hazards:

-

Corrosivity: The compound is a corrosive solid. Direct contact will cause severe chemical burns to the skin, eyes, and, if ingested or inhaled, the digestive and respiratory tracts.[6]

-

Water Reactivity: This is a critical hazard. Do not allow water to get into the container. [6] It reacts with water or moisture to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[6]

-

Hydrogen Fluoride Toxicity: Inhalation of HF gas causes severe respiratory tract burns.[6] Skin contact with HF, which can be generated upon contact with moisture (e.g., on the skin), is particularly insidious. Burns from weak hydrofluoric acid may not be immediately painful, delaying treatment, but the fluoride ion can penetrate deep into tissues, causing destruction of tissue layers and bone.[10] Systemic fluoride toxicity can lead to severe metabolic imbalances, including hypocalcemia, and can be fatal.[6][10]

-

Risk Assessment and Control Measures

A systematic approach to risk management is essential. The following workflow outlines the process from hazard identification to the implementation of control measures.

Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.

Engineering Controls

The first line of defense is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All weighing and handling of 3-aminobenzenesulfonyl fluoride hydrochloride solid and its solutions must be performed inside a certified chemical fume hood to contain dust and any potential off-gassing of HF.

-

Emergency Eyewash and Shower: An ANSI-compliant emergency eyewash station and safety shower must be immediately accessible (within 10 seconds of travel) in the work area.[8][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6]

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.

-

Restricted Access: Designate the area where the chemical is handled as a "Hazardous Material Work Area" with access restricted to trained and authorized personnel.

-

Decontamination: Establish procedures for decontaminating work surfaces, glassware, and equipment. A solution of sodium bicarbonate can be used to neutralize acidic residues, but all cleanup materials must be disposed of as hazardous waste.[11]

-

Prohibition of Water: Never work near open water sources. Ensure all glassware and equipment are scrupulously dry before use.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.

| PPE Item | Specification and Rationale |

| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[12] A full-face shield should be worn over the goggles when handling larger quantities (>5 g) or during procedures with a high splash potential.[13] This provides a robust barrier against dust and splashes. |

| Skin/Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. For procedures with high splash risk, a chemical-resistant apron over the lab coat is recommended.[6] Never wear shorts or open-toed shoes in the laboratory. |

| Hand Protection | Due to the dual risk of the corrosive solid and potential HF generation, glove selection is critical. Double-gloving is required. • Inner Glove: A thin nitrile glove provides dexterity and splash protection. • Outer Glove: A thicker (e.g., >8 mil) nitrile or butyl rubber glove.[11] Nitrile offers good resistance to many chemicals but has limited resistance to concentrated acids.[1][14] Butyl rubber offers excellent resistance to corrosive acids.[15] Action: Change gloves immediately if contact is suspected. Never wear contaminated gloves outside the fume hood.[16] |

| Respiratory Protection | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[6] Use is typically not required if all work is conducted within a certified fume hood. |

Safe Handling, Storage, and Disposal

Handling Procedures

-

Wash hands thoroughly after handling.[6]

-

Use equipment (spatulas, weigh boats) dedicated to this chemical or thoroughly decontaminated after use.

-

Minimize dust generation during transfer.[6]

-

Keep the container tightly closed when not in use.

-

NEVER add water to this compound. When preparing solutions, always add the compound slowly to the anhydrous solvent.

Storage Requirements

-

Location: Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[6][10] A refrigerator or freezer suitable for chemical storage (e.g., 2-8°C) is often recommended to maintain product quality.[7]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong bases, and, most importantly, water/moisture.[6]

-

Container: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal

-

All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Do not mix with other waste streams, especially aqueous waste.

-

Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[6][17] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Caption: Emergency Response Decision Tree for Spills and Exposures.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected area with copious amounts of water from a safety shower for at least 15 minutes.[8] Crucially, after flushing, apply a 2.5% calcium gluconate gel to the affected area. [11] This is a specific antidote for fluoride ion exposure. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air immediately.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.

Spill Response

-

Minor Spill (manageable by trained lab personnel):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill pillow. Do not use paper towels or other combustible materials. [11]

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11]

-